

An In-depth Technical Guide to the Physical Properties of Tribromoacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tribromoacetamide*

Cat. No.: *B152587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **tribromoacetamide** (TBAA), a halogenated organic compound of interest in various chemical and pharmaceutical research domains. This document collates available data on its physical characteristics, outlines methodologies for their determination, and presents a relevant reaction pathway.

Quantitative Physical Properties

The known physical properties of **2,2,2-tribromoacetamide** are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models.

Property	Value	Source
Molecular Formula	C ₂ H ₂ Br ₃ NO	[1] [2] [3] [4]
Molecular Weight	295.76 g/mol	[1] [2] [3]
CAS Number	594-47-8	[1] [2] [3] [4] [5]
Appearance	Pale Beige Solid	[6]
Melting Point	116-121 °C	[6]
	121.5 °C	[4]
Boiling Point	Data not available	
Solubility	Data not available	
Exact Mass	294.76660 Da	[2]
XLogP3-AA	1.5	[2] [6]
Topological Polar Surface Area	43.1 Å ²	[2] [6]
Hydrogen Bond Donor Count	1	[2] [6]
Hydrogen Bond Acceptor Count	1	[2] [6]

Spectral Data

Detailed experimental spectral data for **2,2,2-tribromoacetamide**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily available in public spectral databases. Researchers requiring this information for compound verification or further studies would need to perform these analyses. General principles for spectral interpretation of related compounds are discussed in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds like **tribromoacetamide**.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

- Capillary melting point apparatus
- Sealed capillary tubes
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **tribromoacetamide** is finely ground using a mortar and pestle.
- Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating Rate: The sample is heated at a rate of 10-15 °C/minute for a preliminary determination. Once an approximate melting range is known, a fresh sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/minute.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

As **tribromoacetamide** is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

- Short-path distillation apparatus or a Hickman still
- Round-bottom flask
- Thermometer
- Heating mantle
- Vacuum source and pressure gauge

Procedure:

- Sample Placement: A small sample of **tribromoacetamide** is placed in the round-bottom flask.
- Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.
- Vacuum Application: The system is evacuated to the desired pressure, which is monitored by the pressure gauge.
- Heating: The sample is gently heated.
- Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, constitutes the boiling point data.

Determination of Solubility

The solubility of **tribromoacetamide** in various solvents can be determined quantitatively.

Apparatus:

- Scintillation vials with caps
- Analytical balance
- Vortex mixer or shaker
- Centrifuge
- Micropipettes
- High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Procedure:

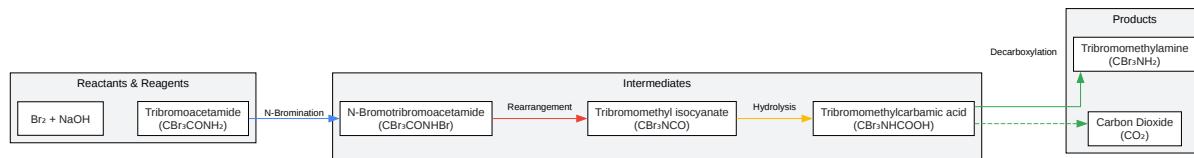
- Sample Preparation: An excess amount of **tribromoacetamide** is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a scintillation vial.
- Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.
- Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a calibrated HPLC or GC method to determine the concentration of **tribromoacetamide**. This concentration represents the solubility of the compound in that solvent at that temperature.

Spectral Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: A solution of **tribromoacetamide** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) would be prepared. The spectrum is expected to show a broad singlet for the two amide protons (-NH₂). The chemical shift would be dependent on the solvent and concentration.

- ^{13}C NMR: The spectrum would show two signals: one for the carbonyl carbon ($\text{C}=\text{O}$) and one for the tribromomethyl carbon ($-\text{CBr}_3$). The chemical shift of the carbonyl carbon is expected in the range of 160-170 ppm, while the tribromomethyl carbon would be significantly upfield.


3.4.2. Infrared (IR) Spectroscopy The IR spectrum of **tribromoacetamide** would be obtained using a KBr pellet or as a mull. Key characteristic peaks would include:

- N-H stretching vibrations (two bands) in the region of $3400\text{-}3200\text{ cm}^{-1}$.
- $\text{C}=\text{O}$ stretching vibration (Amide I band) around $1680\text{-}1650\text{ cm}^{-1}$.
- N-H bending vibration (Amide II band) around $1650\text{-}1580\text{ cm}^{-1}$.
- C-N stretching vibration around 1400 cm^{-1} .
- C-Br stretching vibrations in the fingerprint region (below 800 cm^{-1}).

3.4.3. Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak $[\text{M}]^+$ would be observed, along with characteristic isotopic peaks due to the presence of three bromine atoms (^{79}Br and ^{81}Br). Common fragmentation pathways would involve the loss of bromine atoms and the cleavage of the C-C bond.

Illustrative Reaction Pathway: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.^{[7][8][9]} This reaction proceeds through an isocyanate intermediate.^{[7][9][10]} The mechanism involves the treatment of the amide with bromine and a strong base, such as sodium hydroxide.^[8]

[Click to download full resolution via product page](#)

Caption: Hofmann rearrangement of **tribromoacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tribromoacetamide | CAS 594-47-8 | LGC Standards [[lgcstandards.com](#)]
- 2. 2,2,2-Tribromoacetamide | C₂H₂Br₃NO | CID 13257766 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 3. scbt.com [[scbt.com](#)]
- 4. 2,2,2-Tribromoacetamide | lookchem [[lookchem.com](#)]
- 5. 594-47-8 CAS Manufactory [[m.chemicalbook.com](#)]
- 6. alfa-chemistry.com [[alfa-chemistry.com](#)]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [[nrochemistry.com](#)]
- 8. masterorganicchemistry.com [[masterorganicchemistry.com](#)]
- 9. Hofmann rearrangement - Wikipedia [[en.wikipedia.org](#)]
- 10. alfa-chemistry.com [[alfa-chemistry.com](#)]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tribromoacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152587#tribromoacetamide-physical-properties\]](https://www.benchchem.com/product/b152587#tribromoacetamide-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com